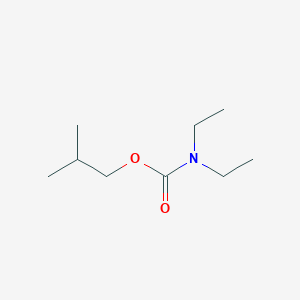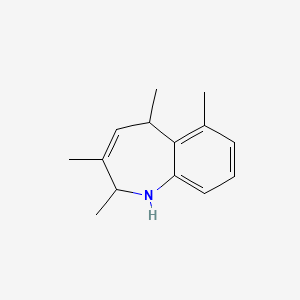
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- is a heterocyclic compound that belongs to the benzazepine family. Benzazepines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The structure of this compound includes a seven-membered azepine ring fused with a benzene ring, and it is substituted with four methyl groups at positions 2, 3, 5, and 6.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reductive rearrangement of oximes in the presence of boron hydride and dimethyl sulfide complex has been reported as an effective method . Another method involves the acylation of 3-phenylpropan-1-amine followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, plays a crucial role in scaling up the production process. The choice of solvents and purification techniques also impacts the efficiency of industrial synthesis.
化学反应分析
Types of Reactions
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated benzazepine derivatives. Substitution reactions can result in a wide range of functionalized benzazepines.
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Industry: Its chemical properties make it useful in the production of pharmaceuticals and other fine chemicals.
作用机制
The mechanism of action of 1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to understand its mechanism of action fully.
相似化合物的比较
Similar Compounds
1-Benzazepine: A parent compound with a similar structure but without the methyl substitutions.
2-Benzazepine: Another isomer with different substitution patterns.
3-Benzazepine: A third isomer with unique properties and biological activities.
Uniqueness
1H-1-Benzazepine, 2,5-dihydro-2,3,5,6-tetramethyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of four methyl groups may enhance its stability and modify its interaction with biological targets compared to other benzazepine derivatives.
属性
CAS 编号 |
92617-30-6 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC 名称 |
2,3,5,6-tetramethyl-2,5-dihydro-1H-1-benzazepine |
InChI |
InChI=1S/C14H19N/c1-9-6-5-7-13-14(9)11(3)8-10(2)12(4)15-13/h5-8,11-12,15H,1-4H3 |
InChI 键 |
AXSLWQBNRXIAKO-UHFFFAOYSA-N |
规范 SMILES |
CC1C=C(C(NC2=CC=CC(=C12)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


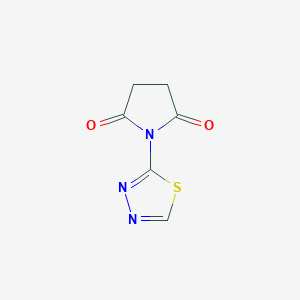
![2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride](/img/structure/B14349247.png)

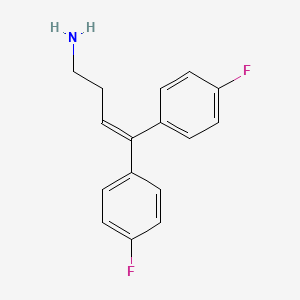
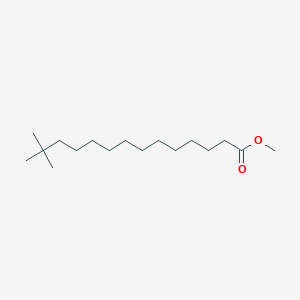
![4-[(1S,2S,6S,9S,10R,11S,12R,15R,16R,19S,22R,23S)-13-(3-carboxybut-2-enyl)-12,13,16,22,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl]-2-methylbut-2-enoic acid](/img/structure/B14349268.png)
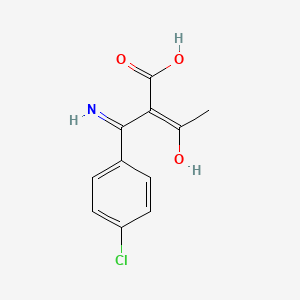
![Prop-2-en-1-yl 4-oxo-4-[(triethylstannyl)oxy]but-2-enoate](/img/structure/B14349283.png)
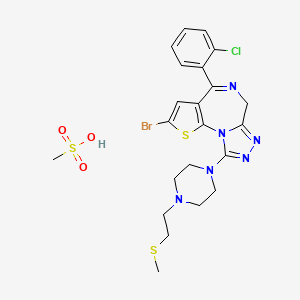
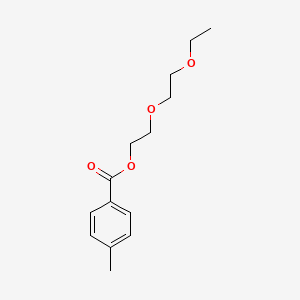

![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)

